N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-12-4-2-9(15-16-12)13(18)14-8-1-3-10-11(7-8)20-6-5-19-10/h1-4,7H,5-6H2,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRERCMFRHACGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NNC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin moiety. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents to introduce the necessary functional groups . The pyridazine ring is then constructed through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents like dimethylformamide, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can inhibit or activate these targets, leading to changes in cellular function and potentially therapeutic effects .
Comparison with Similar Compounds
Research Findings and Hypotheses
- Antihepatotoxicity : While silybin analogs reduce liver enzyme levels (SGOT/SGPT) by ~40–50% , the target compound’s pyridazine core may offer distinct mechanisms, such as scavenging free radicals or modulating cytochrome P450 enzymes.
- Drug-Likeness : The carboxamide linker and benzodioxin ring suggest moderate solubility and bioavailability, though pyridazine’s polarity could limit membrane permeability compared to pyridine-based CS-0309467 .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a pyridazine ring. Its molecular formula is with a molecular weight of approximately 338.37 g/mol. The presence of both the dioxin and pyridazine components suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, initial reactions may include the formation of the benzodioxin core followed by the introduction of the pyridazine moiety through condensation reactions with appropriate precursors.
Antidiabetic Activity
Recent studies have evaluated the anti-diabetic potential of related compounds derived from the benzodioxin structure. For example, derivatives synthesized from N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide exhibited moderate inhibitory activity against the α-glucosidase enzyme, with IC50 values ranging from 81.12 µM to 86.31 µM compared to acarbose (IC50 = 37.38 µM) . This suggests that modifications to the benzodioxin structure can enhance or modulate biological activity.
Antimicrobial Activity
The antimicrobial properties of compounds containing the benzodioxin framework have also been investigated. A series of derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some compounds demonstrated comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol . This indicates that this compound could be further explored for its potential as an antimicrobial agent.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various acetamide derivatives based on the benzodioxin scaffold showed promising results in terms of biological activity. The synthesized compounds were evaluated for their ability to inhibit α-glucosidase and displayed varying degrees of efficacy . The findings suggest that structural modifications can lead to enhanced biological properties.
Case Study 2: Antimicrobial Testing
In another study evaluating antibacterial activities, several new derivatives were synthesized and tested against common pathogens. The results indicated that certain compounds exhibited significant antibacterial effects, which were attributed to their structural characteristics . This reinforces the potential therapeutic applications of benzodioxin-based compounds in treating infections.
Q & A
What are the key synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and what reaction conditions are critical?
Answer:
A common approach involves coupling the benzodioxin-6-amine moiety with a functionalized pyridazine-carboxylic acid derivative. For example, sulfonamide intermediates (e.g., N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzenesulfonamide) are synthesized via reaction with sulfonyl chlorides under basic conditions (pH ~9–10) in aqueous media . Subsequent alkylation or acylation steps may employ polar aprotic solvents (e.g., DMF) with activating agents like LiH to facilitate nucleophilic substitutions . Temperature control (room temperature to reflux) and inert atmospheres are critical to minimize side reactions.
How is the structural integrity of this compound validated post-synthesis?
Answer:
Characterization typically involves:
- ¹H-NMR : To confirm substituent positions and aromatic proton environments (e.g., benzodioxin protons at δ 4.2–4.4 ppm for methylene groups) .
- IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹) .
- Elemental Analysis (CHN) : To verify purity and molecular formula .
Advanced methods like X-ray crystallography may resolve stereochemical ambiguities in derivatives .
What preliminary biological activities have been reported for this compound?
Answer:
Related benzodioxin-pyridazine hybrids exhibit:
- Enzyme inhibition : α-Glucosidase inhibition (IC₅₀ values ~80–120 μM) in anti-diabetic assays .
- Antimicrobial potential : As intermediates in biofilm-inhibiting sulfonamide derivatives .
Activity varies with substituents; electron-withdrawing groups (e.g., trifluoromethyl) enhance binding in some cases .
How can researchers optimize α-glucosidase inhibition assays to reduce variability?
Answer:
- Standardized protocols : Use consistent enzyme batches (e.g., Saccharomyces cerevisiae α-glucosidase) and substrate concentrations (e.g., p-nitrophenyl-α-D-glucopyranoside) .
- Controls : Include positive controls (e.g., acarbose) and blank reactions to normalize background noise.
- Replicates : Triplicate measurements with statistical analysis (e.g., ANOVA) to assess significance .
- IC₅₀ validation : Dose-response curves with ≥5 concentrations to ensure accurate fitting .
How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Structural analysis : Compare substituent effects (e.g., sulfonamide vs. carboxamide linkages) using computational tools (e.g., molecular docking) .
- Experimental variables : Assess differences in assay conditions (pH, temperature) or cell lines. For example, trifluoromethyl groups in nicotinonitrile derivatives show divergent activities due to steric effects .
- Data normalization : Re-express activities using standardized metrics (e.g., % inhibition at fixed concentrations).
What computational strategies predict this compound’s binding modes with target proteins?
Answer:
- Molecular docking (AutoDock/Vina) : Screen against crystallographic structures (e.g., α-glucosidase PDB: 2QMJ) to identify key interactions (hydrogen bonds with catalytic residues) .
- MD simulations (GROMACS) : Evaluate binding stability over 100-ns trajectories, focusing on RMSD and ligand-protein contact persistence .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .
What are the challenges in scaling up synthesis while maintaining purity?
Answer:
- Byproduct formation : Monitor intermediates via HPLC to detect sulfonamide dimerization or oxidation byproducts .
- Solvent selection : Replace high-boiling solvents (DMF) with alternatives (acetonitrile) for easier post-reaction removal .
- Purification : Use gradient silica gel chromatography or preparative HPLC with C18 columns for polar derivatives .
How does the benzodioxin moiety influence pharmacokinetic properties?
Answer:
- Lipophilicity : The benzodioxin ring increases logP, enhancing membrane permeability but potentially reducing solubility .
- Metabolic stability : Methylenedioxy groups resist CYP450 oxidation better than simple ethers, prolonging half-life .
- Toxicity : Assess reactive metabolites (e.g., quinone intermediates) via hepatic microsome assays .
What analytical methods quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O:MeCN). Monitor transitions at m/z 343 → 227 (collision energy 20 eV) .
- Validation parameters : Include linearity (R² >0.99), LOD/LOQ (≤1 ng/mL), and recovery rates (85–115%) .
What strategies improve selectivity in targeting bacterial vs. mammalian enzymes?
Answer:
- Structural mimicry : Design analogs mimicking bacterial cofactors (e.g., NAD+ in dehydrogenases) .
- Mutagenesis studies : Identify critical residues in bacterial targets (e.g., OprH in Pseudomonas aeruginosa) via site-directed mutagenesis .
- Selectivity indices : Calculate IC₅₀ ratios (mammalian/bacterial) to prioritize derivatives with >10-fold selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
